molecular formula C14H10O6 B1663091 2,3,6,8-Tetrahydroxy-1-methylxanthone CAS No. 548740-86-9

2,3,6,8-Tetrahydroxy-1-methylxanthone

Cat. No.: B1663091
CAS No.: 548740-86-9
M. Wt: 274.22 g/mol
InChI Key: YPBXGIBBOZOVPM-UHFFFAOYSA-N
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Description

“2,3,6,8-Tetrahydroxy-1-methylxanthone” is a type of xanthone . It has been isolated from the marine fungus Arthrinium sp . It is also known as Anomalin A .


Synthesis Analysis

The synthesis of xanthones like “this compound” involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H10O6 . The structure is also known as xanthic acid or 3, 7-dihydropurine-2,6-dione .

Scientific Research Applications

Antioxidant Activities

2,3,6,8-Tetrahydroxy-1-methylxanthone, identified from the marine fungus Wardomyces anomalus, has demonstrated significant antioxidant activities. This compound was one of several xanthone derivatives produced by the fungus, indicating its potential role in oxidative stress management (Abdel-Lateff et al., 2003).

Enzyme Inhibitory Activities

Research on the sponge-derived fungus Arthrinium sp. SCSIO 41421 revealed that this compound exhibited enzyme inhibitory activities against acetylcholinesterase (AChE). Its inhibitory rate was recorded at 86% at a concentration of 50 μg/mL, showcasing its potential as a bioactive compound in enzyme-related disorders (She et al., 2022).

Antitumor and Antifungal Activities

A study on synthesized xanthone derivatives, including 1-hydroxy-3-methylxanthones, revealed that some compounds exhibited antitumor, antioxidant, anti-tyrosinase, anti-pancreatic lipase, and antifungal activities. This suggests the potential application of this compound and related compounds in cancer therapy and infection management (Zhou et al., 2020).

Antibacterial and Antioxidant Effects

Compounds structurally related to this compound, extracted from the plant Garcinia smeathmannii, displayed significant antibacterial and antioxidant properties. This highlights the potential of xanthones in combating bacterial infections and oxidative stress (Fouotsa et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2,3,6,8-Tetrahydroxy-1-methylxanthone is the protein kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .

Mode of Action

This compound exerts its mechanism of action by binding to the catalytic domain of PKC , thereby preventing its activation and subsequent phosphorylation of target proteins . This inhibition of PKC activity leads to the disruption of various cellular signaling pathways involved in processes such as cell proliferation, differentiation, and apoptosis .

Biochemical Pathways

The biosynthesis of xanthones like this compound in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Result of Action

The inhibition of PKC activity by this compound disrupts various cellular signaling pathways. This disruption can affect processes such as cell proliferation, differentiation, and apoptosis . In addition, it has been reported that this compound exhibits significant antioxidant activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of xanthones in plants can be affected by environmental stressors such as drought, high salinity, and pathogen attack . .

Properties

IUPAC Name

2,3,6,8-tetrahydroxy-1-methylxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c1-5-11-10(4-8(17)13(5)18)20-9-3-6(15)2-7(16)12(9)14(11)19/h2-4,15-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBXGIBBOZOVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017507
Record name Anomalin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548740-86-9
Record name Anomalin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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